molecular formula C14H17BrN2O2 B3704963 N-[3-bromo-4-(4-morpholinyl)phenyl]cyclopropanecarboxamide

N-[3-bromo-4-(4-morpholinyl)phenyl]cyclopropanecarboxamide

Cat. No.: B3704963
M. Wt: 325.20 g/mol
InChI Key: OORMLVNQZTVOJM-UHFFFAOYSA-N
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Description

The compound “N-[3-bromo-4-(4-morpholinyl)phenyl]cyclopropanecarboxamide” appears to contain several functional groups. It has a bromophenyl group, a morpholinyl group, and a cyclopropanecarboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential uses in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl, morpholinyl, and cyclopropanecarboxamide groups would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. This is often discussed in the context of biological activity, such as how a drug interacts with the body. Without specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry .

Properties

IUPAC Name

N-(3-bromo-4-morpholin-4-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-12-9-11(16-14(18)10-1-2-10)3-4-13(12)17-5-7-19-8-6-17/h3-4,9-10H,1-2,5-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORMLVNQZTVOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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